molecular formula C12H10ClNO B12222901 2-Chloro-7-methoxy-3-vinylquinoline

2-Chloro-7-methoxy-3-vinylquinoline

Cat. No.: B12222901
M. Wt: 219.66 g/mol
InChI Key: MUJMGDIWRPLHQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxy-3-vinylquinoline typically involves the reaction of 2-chloro-7-methoxyquinoline with a vinylating agent under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 2-chloro-7-methoxyquinoline is reacted with vinyl halides in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the Heck reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methoxy-3-vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-7-methoxy-3-vinylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-3-vinylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison: 2-Chloro-7-methoxy-3-vinylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-3-ethenyl-7-methoxyquinoline

InChI

InChI=1S/C12H10ClNO/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13/h3-7H,1H2,2H3

InChI Key

MUJMGDIWRPLHQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=C)Cl

Origin of Product

United States

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